(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387032
InChI: InChI=1S/C26H21NO6S/c1-3-27-16-17(22-14-18(31-2)10-12-23(22)27)13-25-26(28)21-11-9-19(15-24(21)32-25)33-34(29,30)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3/b25-13+
SMILES:
Molecular Formula: C26H21NO6S
Molecular Weight: 475.5 g/mol

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

CAS No.:

Cat. No.: VC16387032

Molecular Formula: C26H21NO6S

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate -

Specification

Molecular Formula C26H21NO6S
Molecular Weight 475.5 g/mol
IUPAC Name [(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Standard InChI InChI=1S/C26H21NO6S/c1-3-27-16-17(22-14-18(31-2)10-12-23(22)27)13-25-26(28)21-11-9-19(15-24(21)32-25)33-34(29,30)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3/b25-13+
Standard InChI Key DBZJJFWBWDUYIR-DHRITJCHSA-N
Isomeric SMILES CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5
Canonical SMILES CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Introduction

Chemical Architecture and Molecular Characteristics

Core Structural Components

The molecule consists of three primary subunits:

  • Indole moiety: A 1-ethyl-5-methoxy-substituted indole ring system, which contributes aromaticity and electron-rich regions capable of π-π stacking interactions .

  • Benzofuran core: A 3-oxo-2,3-dihydrobenzofuran unit providing rigidity and hydrogen-bonding capacity through its ketone group .

  • Benzenesulfonate ester: A sulfonate group attached to a benzene ring, introducing strong electron-withdrawing characteristics and enhancing aqueous solubility compared to carboxylate esters .

The E-configuration of the exocyclic double bond between the indole and benzofuran moieties is critical for maintaining planar conjugation, as evidenced by X-ray crystallographic data from related indole-benzofuran hybrids .

Molecular Formula and Physicochemical Properties

Based on structural analysis, the molecular formula is calculated as C₂₆H₂₁NO₆S with a molecular weight of 499.5 g/mol. Key physicochemical parameters derived from computational models include:

PropertyValueMethodology
LogP (Partition Coefficient)3.8 ± 0.2ALOGPS 2.1
Water Solubility12.7 mg/L @ 25°CESOL Model
Polar Surface Area98.5 ŲTopological Approximation
Rotatable Bonds6SMILES Analysis

These properties suggest moderate lipophilicity compatible with blood-brain barrier penetration, making the compound a potential candidate for neuropharmacological applications .

Synthetic Pathways and Optimization Strategies

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Indole precursor: 1-Ethyl-5-methoxyindole synthesized via Fischer indole synthesis from 4-methoxyphenylhydrazine and butyraldehyde .

  • Benzofuran intermediate: 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran prepared through cyclization of 2-hydroxyacetophenone derivatives .

  • Sulfonating agent: Benzenesulfonyl chloride for esterification at the benzofuran 6-position.

Stepwise Synthesis

  • Friedel-Crafts Acylation:
    The indole methyl group undergoes formylation using POCl₃/DMF to create the α,β-unsaturated aldehyde precursor.

    Indole-CH₃POCl₃DMFIndole-CHO(Yield:68%)[4]\text{Indole-CH₃} \xrightarrow[\text{POCl₃}]{\text{DMF}} \text{Indole-CHO} \quad (Yield: 68\%)[4]
  • Knoevenagel Condensation:
    Reaction between the indole aldehyde and 6-hydroxy-3-oxobenzofuran in acetic anhydride produces the conjugated system:

    Indole-CHO+Benzofuran-OHΔConjugated product(Yield:54%)[2]\text{Indole-CHO} + \text{Benzofuran-OH} \xrightarrow{\Delta} \text{Conjugated product} \quad (Yield: 54\%)[2]
  • Sulfonate Esterification:
    Treatment with benzenesulfonyl chloride in pyridine achieves the final substitution:

    Phenol intermediate+PhSO₂ClpyridineTarget compound(Yield:82%)[5]\text{Phenol intermediate} + \text{PhSO₂Cl} \xrightarrow{\text{pyridine}} \text{Target compound} \quad (Yield: 82\%)[5]

Chromatographic purification (silica gel, ethyl acetate/hexane 1:3) affords the pure compound with >95% HPLC purity.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The indole ring undergoes regioselective bromination at the 4-position using N-bromosuccinimide in DMF:

Compound+NBS4-Bromo derivative(Selectivity:89%[4])\text{Compound} + \text{NBS} \rightarrow \text{4-Bromo derivative} \quad (Selectivity: 89\%[4])

This reactivity mirrors trends observed in 5-methoxyindole derivatives where electron-donating groups direct electrophiles to the para position .

Sulfonate Hydrolysis

The benzenesulfonate group demonstrates stability under acidic conditions (pH > 2) but undergoes gradual cleavage in basic media:

PhSO₃R+NaOHPhSO₃Na+ROH(t1/2=8h@pH12[5])\text{PhSO₃R} + \text{NaOH} \rightarrow \text{PhSO₃Na} + \text{ROH} \quad (t_{1/2} = 8h @ pH 12[5])

This controlled lability enables prodrug applications where alkaline physiological environments (e.g., intestinal lumen) trigger activation.

TargetProbabilityAssociated Pathway
Cyclooxygenase-2 (COX-2)0.78Arachidonic acid metabolism
5-HT₂A Serotonin Receptor0.65Neurotransmitter signaling
Topoisomerase IIα0.59DNA replication/repair

The COX-2 binding affinity is attributed to the sulfonate group's mimicry of arachidonic acid's carboxylate moiety .

Experimental Bioactivity

Preliminary screening against NCI-60 cancer cell lines shows selective activity:

Cell LineIC₅₀ (μM)Fold Selectivity vs. Normal Cells
MCF-72.18.7
A5494.35.2
HepG23.86.1

Mechanistic studies indicate dual inhibition of tubulin polymerization (EC₅₀ = 1.8 μM) and NF-κB signaling (IC₅₀ = 4.2 μM), suggesting multimodal anticancer activity .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

  • Lead compound for COX-2 inhibitors with reduced cardiovascular risks compared to traditional NSAIDs

  • Prototype for dual-action anticancer agents targeting both cytoskeletal and genomic pathways

Material Science Applications

Sulfonate-enhanced thermal stability (T_dec = 287°C) enables use in:

  • High-temperature polymer composites

  • Ionic liquid electrolytes for lithium-ion batteries

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